molecular formula C23H27Cl2F3N2OS B030078 Flupentixol dihydrochloride CAS No. 2413-38-9

Flupentixol dihydrochloride

Cat. No. B030078
CAS RN: 2413-38-9
M. Wt: 507.4 g/mol
InChI Key: IOVDQEIIMOZNNA-MONHGIHASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flupentixol dihydrochloride, also known as Fluanxol, is an antipsychotic drug used to treat mental disorders such as schizophrenia, bipolar disorder, and depression. It is a member of the thioxanthene class of antipsychotics and has been used in clinical practice since the 1970s. This compound is a derivative of flupentixol, a compound that was first synthesized in the 1950s. It is a white crystalline powder that is highly soluble in water and has a pKa of 8.5. It is usually administered as an oral tablet or solution, but can also be administered as an intramuscular injection.

Scientific Research Applications

  • Membrane Interactions : Flupentixol dihydrochloride has been investigated for its interaction with phospholipid membranes, which is crucial for understanding its mechanism of action. The study by Yonar and Sunnetcioglu (2016) found that flupentixol incorporates into phospholipid membranes, potentially modifying membrane-associated receptors and transport proteins. This interaction might form the basis of its clinical efficiency, particularly in the treatment of schizophrenia, anxiolytic, and depressive disorders (Yonar & Sunnetcioglu, 2016).

  • Pharmaceutical Formulations : Abdelbary et al. (2014) developed a fast dissolving oral film of this compound to enhance bioavailability and optimize therapeutic effect. The study highlighted the importance of alternative drug formulations for improving patient compliance and convenience, especially in treating mental health conditions (Abdelbary, Bendas, Ramadan, & Mostafa, 2014).

  • Analytical Method Development : Several studies have focused on developing sensitive and precise methods for estimating this compound in pharmaceutical forms. For instance, Mostafa et al. (2018) developed a spectrofluorimetric method for this purpose, showcasing advancements in pharmaceutical analysis (Mostafa, Derayea, Nagy, & Omar, 2018).

  • Receptor Occupancy in Schizophrenia : A study by Reimold et al. (2006) examined the in vivo receptor occupancy of flupentixol in patients with schizophrenia. They found moderate 5-HT2A and D1 occupancy under clinically relevant doses, suggesting that flupentixol’s efficacy on negative symptoms might depend on serum concentration and dosage (Reimold et al., 2006).

  • Nanoparticle-Based Analysis : Abdallah (2016) developed carbon paste electrodes for the electrochemical determination of this compound. This method has applications in pharmaceutical analysis and pharmacokinetic studies (Abdallah, 2016).

Mechanism of Action

Target of Action

Flupentixol dihydrochloride, a thioxanthene neuroleptic, primarily targets D1 and D2 dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

Flupentixol acts as an antagonist at both D1 and D2 dopamine receptors . This interaction with its targets leads to changes in neurotransmission, affecting the symptoms of conditions like schizophrenia and depression .

Biochemical Pathways

By antagonizing dopamine receptors, flupentixol can influence the dopaminergic pathways in the brain, which are involved in mood regulation and reward processing . Additionally, flupentixol has been found to inhibit the PI3K/AKT pathway, which is often hyperactivated in some cancers .

Pharmacokinetics

Flupentixol has an oral bioavailability of 40-55% . It is metabolized in the gut wall and liver . The elimination half-life is about 35 hours following oral administration . This means that it takes around 35 hours for the concentration of the drug in the body to decrease by half. The excretion of flupentixol is negligible via the renal route .

Result of Action

The molecular and cellular effects of flupentixol’s action are primarily related to its antagonistic effect on dopamine receptors. By blocking these receptors, flupentixol can reduce the overactivity of dopamine neurotransmission that is often associated with conditions like schizophrenia . Additionally, flupentixol shows anti-proliferative activity to cancer cells and induces apoptosis .

Action Environment

The action, efficacy, and stability of flupentixol can be influenced by various environmental factors. For instance, the presence of other drugs known to significantly increase the QT interval may exacerbate increases in the QT interval related to flupentixol treatment .

Safety and Hazards

Flupentixol dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Flupentixol dihydrochloride is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation or hyperactivity . It has been marketed to manage symptoms of depression in patients who may or may not exhibit signs of anxiety . The optimal dose of flupentixol decanoate is likely to be between 20 mg and 40 mg every 2 weeks .

Biochemical Analysis

Biochemical Properties

Flupentixol dihydrochloride is an antagonist of both D1 and D2 dopamine receptors . It interacts with these receptors in the brain, blocking the action of dopamine, a chemical messenger that affects thoughts and mood . The nature of these interactions involves the binding of this compound to the dopamine receptors, thereby inhibiting the normal function of dopamine .

Cellular Effects

This compound influences cell function by altering dopamine-mediated cell signaling pathways . By blocking dopamine receptors, it can affect various cellular processes, including gene expression and cellular metabolism . The blocking of dopamine receptors by this compound can lead to changes in the activity of various cells in the brain, influencing behaviors and mood .

Molecular Mechanism

The mechanism of action of this compound involves its binding to D1 and D2 dopamine receptors, acting as an antagonist . This binding inhibits the activation of these receptors by dopamine, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The drug has a mean systemic clearance of about 0.29 L/min following oral administration . It is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways in the liver where it is metabolized via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . The enzymes or cofactors involved in these metabolic pathways are not specified in the available literature.

Transport and Distribution

This compound is 99% bound to plasma proteins, suggesting that it is widely distributed within the body

properties

IUPAC Name

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVDQEIIMOZNNA-MONHGIHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51529-02-3, 2413-38-9
Record name Flupentixol dihydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPENTIXOL DIHYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O4NUH2R5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flupentixol dihydrochloride
Reactant of Route 2
Reactant of Route 2
Flupentixol dihydrochloride
Reactant of Route 3
Reactant of Route 3
Flupentixol dihydrochloride
Reactant of Route 4
Reactant of Route 4
Flupentixol dihydrochloride
Reactant of Route 5
Reactant of Route 5
Flupentixol dihydrochloride
Reactant of Route 6
Reactant of Route 6
Flupentixol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.